molecular formula C12H17N B2617883 3-(4-Methylphenyl)piperidine CAS No. 755699-91-3

3-(4-Methylphenyl)piperidine

Cat. No.: B2617883
CAS No.: 755699-91-3
M. Wt: 175.275
InChI Key: ZZAJVZCDEKJIEC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a piperidine ring substituted with a 4-methylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylphenylpyridine. This method utilizes a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired conversion.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Nitro, sulfo, or halogen-substituted aromatic compounds.

Scientific Research Applications

3-(4-Methylphenyl)piperidine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.

    4-Methylpiperidine: A derivative with a methyl group on the piperidine ring, used in similar applications.

    Phenylpiperidine: A compound with a phenyl group on the piperidine ring, known for its analgesic properties.

Uniqueness: 3-(4-Methylphenyl)piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenyl group, which imparts specific chemical and biological properties. This combination makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

3-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJVZCDEKJIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755699-91-3
Record name 3-(4-methylphenyl)piperidine
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